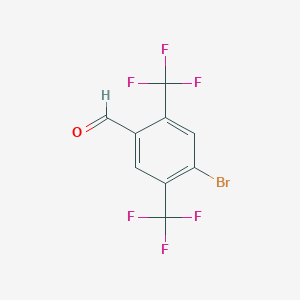

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-bromo-2,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQQTFWNJIAJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 2,5-bis(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: 2,5-Bis(trifluoromethyl)-4-bromobenzoic acid.

Reduction: 2,5-Bis(trifluoromethyl)-4-bromobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of diverse derivatives through electrophilic aromatic substitution and nucleophilic addition reactions. Some key applications include:

- Synthesis of Hydrazones : The compound has been employed in synthesizing hydrazones that exhibit biological activity. Research indicates that hydrazones derived from 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde show potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases .

- Functionalized Aromatic Compounds : The compound serves as a precursor for creating functionalized aromatic compounds that can be used in pharmaceuticals and agrochemicals. Its trifluoromethyl groups enhance lipophilicity and biological activity, making it suitable for drug development .

Medicinal Chemistry

The unique properties of 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde allow it to play a significant role in medicinal chemistry:

- Drug Development : Compounds containing trifluoromethyl groups have been linked to improved pharmacokinetic properties. Studies have shown that drugs incorporating this moiety often exhibit enhanced potency and selectivity against specific biological targets .

- FDA-Approved Drugs : The compound's derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs). For instance, several FDA-approved drugs have utilized trifluoromethyl groups as part of their molecular architecture, demonstrating the relevance of compounds like 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde in drug design .

Case Study 1: Inhibition of Cholinesterases

Research focused on hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide demonstrated significant inhibition of AChE and BuChE. The study found that these hydrazone derivatives exhibited IC50 values ranging from 46.8 µM to 137.7 µM for AChE, indicating their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Synthesis of Trifluoromethylated Compounds

A study highlighted the synthesis of various trifluoromethylated compounds using 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde as a starting material. These compounds showed promising biological activities, including antimicrobial and anti-inflammatory properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde involves its reactivity towards various chemical reagents and its ability to form stable intermediates. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with other molecules. The bromine atom serves as a reactive site for substitution and coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde and related compounds:

Key Observations:

Substituent Effects :

- Trifluoromethyl (-CF₃) vs. Fluorine (-F) : The -CF₃ groups in the target compound significantly increase electron withdrawal compared to -F, deactivating the aromatic ring and directing reactivity toward nucleophilic substitutions (e.g., Suzuki couplings) rather than electrophilic attacks. This property is critical in synthesizing fluorinated drug candidates .

- Bromine Position : Bromine at C4 (para to -CHO) in the target compound contrasts with analogs like 2-bromo-4,5-difluorobenzaldehyde , where bromine is ortho to the aldehyde. Positional differences influence regioselectivity in cross-coupling reactions.

Physical Properties :

- The target compound’s higher molecular weight (~323.0 g/mol) and bulky -CF₃ groups reduce volatility compared to difluoro analogs (~221 g/mol), impacting purification and handling.

Aldehyde Reactivity

The -CHO group in the target compound participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones). However, the electron-deficient aromatic ring (due to -CF₃ and -Br) reduces the aldehyde’s electrophilicity compared to analogs with electron-donating groups (e.g., -OMe in 2C-B ).

Bromine as a Leaving Group

The bromine atom at C4 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). The -CF₃ groups enhance the leaving ability of Br by polarizing the C-Br bond, a feature absent in fluorine-substituted analogs .

Biological Activity

4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde (C₉H₃BrF₆O) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and relevant research findings.

Molecular Structure:

- Formula: C₉H₃BrF₆O

- Molecular Weight: 321.014 g/mol

- CAS Number: 1260743-42-7

The compound features two trifluoromethyl groups and a bromine substituent on a benzaldehyde moiety, which enhances its reactivity and potential interactions with biological targets.

Antimicrobial and Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit notable antimicrobial and anticancer properties. A study investigating various derivatives of benzaldehyde found that 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Enzyme Inhibition

Recent studies have explored the potential of 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde as an inhibitor of prolyl-specific oligopeptidase (POP), an enzyme implicated in various central nervous system disorders. In vitro assays revealed that derivatives based on this compound showed competitive inhibition with IC50 values ranging from 10.14 to 41.73 μM, indicating promising therapeutic potential for treating conditions such as Alzheimer's disease and schizophrenia .

Synthesis and Research Findings

The synthesis of 4-bromo-2,5-bis(trifluoromethyl)benzaldehyde typically involves the bromination of a suitable precursor followed by the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions. This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

Case Studies

-

Anticancer Activity Assessment:

- Objective: Evaluate the cytotoxic effects on MDA-MB-231 cells.

- Methodology: Cells were treated with varying concentrations of the compound, followed by assays to measure cell viability and apoptosis markers.

- Results: Significant reduction in cell viability was observed at concentrations above 10 μM, with morphological changes indicative of apoptosis noted at 1 μM .

-

Enzyme Inhibition Study:

- Objective: Investigate the inhibition of POP.

- Methodology: Various thiosemicarbazone derivatives based on the aldehyde were synthesized and tested for POP inhibition.

- Results: Compound 3a emerged as the most potent inhibitor with an IC50 of 10.14 ± 0.72 μM, demonstrating competitive inhibition kinetics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃BrF₆O |

| Molecular Weight | 321.014 g/mol |

| CAS Number | 1260743-42-7 |

| Anticancer IC50 (MDA-MB-231) | <10 μM |

| POP Inhibition IC50 | 10.14 ± 0.72 μM |

Q & A

Basic: What safety protocols should be followed when handling 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde in laboratory settings?

Answer:

Due to limited toxicological data, strict safety measures are critical. Immediate actions include:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact : Wash thoroughly with soap and water for ≥15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek medical attention .

Use personal protective equipment (PPE) such as gloves, goggles, and lab coats. Conduct reactions in fume hoods to minimize inhalation risks.

Basic: What are standard synthetic routes for preparing 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde?

Answer:

A common method involves condensation reactions with substituted benzaldehydes:

Dissolve precursors (e.g., triazoles) in absolute ethanol.

Add glacial acetic acid as a catalyst and reflux for 4 hours.

Evaporate solvent under reduced pressure and isolate the product via filtration .

Alternative routes may involve halogenation or trifluoromethylation of benzaldehyde derivatives, though specific conditions (e.g., temperature, catalysts) require optimization .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

Answer:

Key variables to optimize:

- Catalyst selection : Acidic catalysts (e.g., acetic acid) improve condensation efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of halogenated intermediates.

- Temperature control : Reflux conditions (typically 70–80°C) balance reaction rate and side-product formation .

Monitor progress using TLC or HPLC. Purify via column chromatography with gradients (e.g., hexane/ethyl acetate) to separate brominated/trifluoromethylated byproducts .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm aldehyde proton (~9–10 ppm) and trifluoromethyl/bromo substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M] = 299.96 g/mol for CHBrFO).

- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm) and C-F stretches (1100–1200 cm) .

Advanced: How should researchers resolve discrepancies in spectral data during characterization?

Answer:

- Isotopic patterns : Check for bromine’s natural isotopic signature (1:1 ratio for Br/Br) in mass spectra .

- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl) do not overlap with target peaks in NMR.

- X-ray crystallography : Resolve ambiguous NOE effects or stereochemistry by growing single crystals in ethyl acetate/hexane mixtures .

Advanced: What strategies enable the application of this compound in asymmetric synthesis or Wittig reactions?

Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL derivatives) with transition metals (Pd, Rh) to induce enantioselectivity in aldehyde transformations .

- Wittig reactions : React with stabilized ylides (e.g., PhP=CHCOEt) in anhydrous THF at 0°C to form α,β-unsaturated esters. Monitor stereochemistry via H NMR coupling constants .

Advanced: How can researchers assess the compound’s reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : Test bromine’s leaving-group ability with aryl boronic acids (Pd(PPh), NaCO, DME/HO) .

- Sonogashira coupling : Explore alkyne insertion using CuI/Pd(PPh)Cl catalysts.

Characterize products via GC-MS or F NMR to track trifluoromethyl group retention .

Basic: What are common impurities encountered during synthesis, and how are they removed?

Answer:

- Unreacted precursors : Remove via silica gel chromatography with 10–20% ethyl acetate in hexane .

- Oxidation byproducts (e.g., carboxylic acids) : Detect via IR (broad O-H stretch ~2500–3500 cm) and eliminate using acidic washes .

Advanced: What computational methods support mechanistic studies of its reactions?

Answer:

- DFT calculations : Optimize transition-state geometries (e.g., Gaussian 16 with B3LYP/6-31G**) to model trifluoromethyl group electronic effects .

- Molecular docking : Predict binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina .

Basic: How should researchers store 4-Bromo-2,5-bis(trifluoromethyl)benzaldehyde to ensure stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.